molecular formula C12H12ClNO4 B4939453 methyl (2-chloro-4-cyano-6-ethoxyphenoxy)acetate

methyl (2-chloro-4-cyano-6-ethoxyphenoxy)acetate

Cat. No.: B4939453
M. Wt: 269.68 g/mol
InChI Key: KTAIBBATBGLODD-UHFFFAOYSA-N
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Description

Methyl (2-chloro-4-cyano-6-ethoxyphenoxy)acetate is an organic compound with the molecular formula C({12})H({12})ClNO(_{4}) It is characterized by the presence of a chloro, cyano, and ethoxy group attached to a phenoxy ring, which is further connected to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2-chloro-4-cyano-6-ethoxyphenoxy)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloro-4-cyano-6-ethoxyphenol.

    Esterification: This phenol derivative is then subjected to esterification with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-chloro-4-cyano-6-ethoxyphenoxy)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH(_{4})).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN(_{3})) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH(_{4})) in anhydrous ether.

Major Products

    Nucleophilic Substitution: Formation of substituted phenoxyacetates.

    Hydrolysis: Formation of 2-chloro-4-cyano-6-ethoxyphenoxyacetic acid.

    Reduction: Formation of 2-chloro-4-amino-6-ethoxyphenoxyacetate.

Scientific Research Applications

Methyl (2-chloro-4-cyano-6-ethoxyphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism by which methyl (2-chloro-4-cyano-6-ethoxyphenoxy)acetate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, its cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2-chloro-4-cyano-6-methoxyphenoxy)acetate: Similar structure but with a methoxy group instead of an ethoxy group.

    Methyl (2-chloro-4-cyano-6-phenoxyphenoxy)acetate: Contains a phenoxy group instead of an ethoxy group.

Uniqueness

Methyl (2-chloro-4-cyano-6-ethoxyphenoxy)acetate is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility properties. This structural variation can lead to differences in its chemical behavior and biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 2-(2-chloro-4-cyano-6-ethoxyphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO4/c1-3-17-10-5-8(6-14)4-9(13)12(10)18-7-11(15)16-2/h4-5H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAIBBATBGLODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C#N)Cl)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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